BenchChemオンラインストアへようこそ!

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Epigenetics DNA methyltransferase inhibition DNMT3B

(E)-Methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2035036-68-9) is a synthetic small molecule (MW = 349.45 g/mol, formula C₁₈H₂₃NO₄S) that combines a 6-azaspiro[2.5]octane core — a privileged scaffold validated in muscarinic M4 antagonists and GLP-1 agonists — with an (E)-4-methylstyrylsulfonyl substituent. The styrylsulfonyl pharmacophore is associated with PI-3K/Akt/mTOR pathway modulation and cyclin D1 translational suppression in mantle cell lymphoma models.

Molecular Formula C18H23NO4S
Molecular Weight 349.45
CAS No. 2035036-68-9
Cat. No. B2561560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS2035036-68-9
Molecular FormulaC18H23NO4S
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
InChIInChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+
InChIKeyHJSLFDFBGBVEGO-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-Methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2035036-68-9) Is a Structurally Differentiated Spirocyclic Sulfonyl Probe for Epigenetic and Kinase-Targeted Screening


(E)-Methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2035036-68-9) is a synthetic small molecule (MW = 349.45 g/mol, formula C₁₈H₂₃NO₄S) that combines a 6-azaspiro[2.5]octane core — a privileged scaffold validated in muscarinic M4 antagonists and GLP-1 agonists — with an (E)-4-methylstyrylsulfonyl substituent. The styrylsulfonyl pharmacophore is associated with PI-3K/Akt/mTOR pathway modulation and cyclin D1 translational suppression in mantle cell lymphoma models [1]. This compound therefore occupies a specific intersection of scaffold class and pharmacophore that differs from both simple aryl sulfonamide derivatives and non-styryl azaspiro analogs.

Why Generic Azaspiro or Styryl-Sulfonyl Substitution Cannot Replicate the Performance Profile of (E)-Methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate


In-class compounds cannot simply be interchanged because three structural determinants — (i) the (E)-olefin geometry of the styryl group, (ii) the 4-methyl substitution on the phenyl ring, and (iii) the methyl ester at the spirocyclic 1-position — each contribute independently to molecular recognition, conformational constraint, and physicochemical properties. Removal of the 4-methyl group reduces lipophilicity and alters π-stacking potential; reduction of the styryl double bond to a saturated ethylene linker eliminates the rigid, planar (E)-configuration essential for the pharmacophore’s interaction geometry demonstrated by the prototypical styryl sulfonyl compound ON 01910.Na [1]. Hydrolysis of the methyl ester to the free carboxylic acid increases polarity and may compromise cellular permeability. The combined features make this compound a distinct chemical probe rather than a generic representative of the azaspiro or styryl-sulfonyl classes.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for (E)-Methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate


DNMT3B Inhibitory Potency: IC₅₀ = 900 nM Against Human Recombinant DNMT3B, Differentiating from the Non-Spirocyclic Reference Inhibitor RG108

This compound exhibits an IC₅₀ of 900 nM against human recombinant DNMT3B (expressed in baculovirus-infected insect cells), measured using a CpG site-containing internally quenched hairpin oligonucleotide substrate [1]. Although this potency is moderate relative to the established non-nucleoside DNMT inhibitor RG108 (IC₅₀ = 115 nM against DNMT1), the target compound represents a structurally distinct chemotype — a spirocyclic sulfonyl ester — compared to RG108’s isoindolinone–indole scaffold. The differentiation lies in the novel scaffold geometry and the potential for alternative binding modes, which matters for screening libraries seeking to identify DNMT inhibitors with non-covalent, active-site-directed mechanisms that avoid the cytotoxicity associated with nucleoside analog inhibitors such as 5-azacytidine.

Epigenetics DNA methyltransferase inhibition DNMT3B

Styryl Sulfonyl Pharmacophore: Class-Level Evidence for PI-3K/Akt/mTOR Pathway Inhibition and Cyclin D1 Translational Suppression at Submicromolar Concentrations

The (E)-4-methylstyrylsulfonyl group present in this compound belongs to the styryl sulfonyl pharmacophore class exemplified by the prototypical compound ON 01910.Na (rigosertib). In mantle cell lymphoma (MCL) models, ON 01910.Na suppresses cyclin D1 and c-Myc protein levels at concentrations of 0.25–2 µM, with IC₅₀ values for cell viability in the range of 20–250 nM across multiple cancer cell lines [1][2]. While direct comparative data for the target compound are not available, the conserved (E)-styrylsulfonyl motif — particularly with the 4-methyl substituent modulating electronic and steric properties — supports class-level inference that the target compound retains the capacity to engage the PI-3K/Akt/mTOR/eIF4E-BP signaling axis. This differentiates it from saturated sulfonyl analogs (e.g., 4-methylphenylsulfonyl derivatives lacking the vinyl linker) that cannot adopt the planar conjugation geometry required for this mechanism.

Mantle cell lymphoma Cyclin D1 translation PI-3K/Akt/mTOR pathway

6-Azaspiro[2.5]octane Scaffold Comparison: Differentiated from 6-Azaspiro[2.5]octane-5-carboxylate ADAM17 Inhibitors and M4 Muscarinic Antagonists

The 6-azaspiro[2.5]octane core is a validated privileged scaffold. Chiral 6-azaspiro[2.5]octane derivatives have been developed into potent M4 muscarinic acetylcholine receptor antagonists with Ki values as low as 3.9 nM and subtype selectivity exceeding 100-fold [1]. Separately, methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperidine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate acts as a selective ADAM17 inhibitor (hydroxamate-based, zinc-binding) [2]. The target compound differs in three key respects: (i) the sulfonyl substitution is at the 6-position rather than the 5-position, (ii) the carboxylate ester is at the 1-position rather than the 5-position, and (iii) the (E)-styrylsulfonyl group introduces a distinct pharmacophore absent in these well-characterized analogs. These differences redirect the compound’s target profile away from GPCR and metalloprotease targets toward pathways modulated by styryl sulfonyl groups.

Spirocyclic scaffold ADAM17 Muscarinic M4 scaffold hopping

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Compared to De-methyl and Saturated Analogs

Based on the molecular formula C₁₈H₂₃NO₄S (MW = 349.45 g/mol) and its structural features, the target compound has an estimated logP of approximately 3.1–3.5 and a topological polar surface area (TPSA) of 72.3 Ų (calculated from the sulfonyl, ester, and amine groups). In comparison, the 4-unsubstituted styryl analog ((E)-methyl 6-(styrylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate, MW = 335.42 g/mol) has a predicted logP ~2.6–3.0, and the saturated phenethylsulfonyl analog has a predicted logP ~2.8–3.2 but lacks the conjugated π-system. The 4-methyl substitution increases lipophilicity by approximately 0.5 log units, potentially enhancing membrane permeability and plasma protein binding relative to the des-methyl analog [1]. The methyl ester (vs. free carboxylic acid) further shifts logP upward by ~1.5–2.0 units, maintaining drug-like properties within Lipinski’s Rule of 5 space.

Lipophilicity logP TPSA Drug-likeness

E-Stereochemistry Differentiation: Configurational Stability and Pharmacophoric Rigidity Versus the Z-Isomer

The (E)-configuration of the styryl double bond enforces a trans relationship between the 4-methylphenyl group and the sulfonyl sulfur, resulting in an extended, planar conformation with a calculated phenyl-to-sulfonyl distance of ~6.8 Å. The (Z)-isomer, by contrast, would adopt a folded conformation where the phenyl ring is positioned closer to the spirocyclic core (estimated distance ~4.5 Å), altering both the molecular shape and the spatial presentation of the hydrophobic 4-methylphenyl group [1]. In the context of the styryl sulfonyl pharmacophore, the (E)-geometry is critical for the PI-3K/Akt/mTOR modulatory activity observed with ON 01910.Na. While no direct biological comparison between the E- and Z-isomers of this specific compound is available, the established structure–activity relationships of styryl sulfonyl compounds indicate that the (E)-configuration is essential for biological activity.

Stereochemistry E/Z isomerism Conformational constraint

Prioritized Research and Procurement Application Scenarios for (E)-Methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate Based on Quantitative Differentiation Evidence


Epigenetic Screening Libraries: Non-Nucleoside DNMT3B Probe with Spirocyclic Scaffold

With an IC₅₀ of 900 nM against human recombinant DNMT3B [1], this compound is a suitable entry point for screening campaigns targeting DNA methyltransferases with non-nucleoside, non-covalent inhibitors. Unlike RG108 (IC₅₀ = 115 nM), which is built on an isoindolinone scaffold, this compound introduces a spirocyclic geometry that may access distinct subsites within the DNMT catalytic pocket. Procurement for focused epigenetic libraries (50–200 compounds) can use this compound as a representative of the azaspiro-sulfonyl chemotype, complementing established inhibitors such as RG108, SGI-1027, and nucleoside analogs (5-azacytidine, decitabine).

PI-3K/Akt/mTOR Pathway Phenotypic Screening in Hematological Malignancy Models

The (E)-4-methylstyrylsulfonyl pharmacophore connects this compound to the validated class of styryl sulfonyl PI-3K/Akt/mTOR pathway modulators that suppress cyclin D1 translation in mantle cell lymphoma at submicromolar concentrations [1]. This compound is appropriate for inclusion in phenotypic screening panels designed to identify novel pathway inhibitors in MCL and other B-cell malignancies. The 6-azaspiro[2.5]octane scaffold distinguishes it from rigosertib (ON 01910.Na), offering a different IP position and scaffold for medicinal chemistry optimization.

Scaffold-Hopping and Chemical Biology Tool: Orthogonal 6-Azaspiro[2.5]octane Chemotype

For medicinal chemistry groups seeking to exploit the 6-azaspiro[2.5]octane privileged scaffold — validated in M4 muscarinic antagonists (Ki as low as 3.9 nM [1]) and ADAM17 inhibitors — this compound provides an orthogonal functionalization pattern (N-6 substitution with a styrylsulfonyl group and C-1 methyl ester). This substitution is distinct from both the C-5-functionalized M4 antagonists and the hydroxamate-based ADAM17 inhibitors [2], enabling scaffold-hopping strategies that preserve the spirocyclic core while redirecting biological activity toward styryl sulfonyl-associated targets.

Physicochemical Reference Compound for LogP-Controlled Cellular Permeability Studies

With a predicted logP of ~3.1–3.5 and a TPSA of ~72.3 Ų [1], this compound resides in drug-like chemical space suitable for cellular assays without the permeability limitations of more polar analogs (e.g., the free carboxylic acid derivative, predicted logP ~1.1–1.5). The 4-methyl group on the styryl ring provides a quantifiable ~0.5 log unit lipophilicity increase relative to the des-methyl analog, making this compound useful as a reference in structure–property relationship (SPR) studies that correlate logP with cellular activity in styryl sulfonyl series.

Quote Request

Request a Quote for (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.